molecular formula C23H25N3O4S2 B2912409 N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207004-58-7

N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2912409
CAS No.: 1207004-58-7
M. Wt: 471.59
InChI Key: CAMFTIGZAGEJEG-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H25N3O4S2 and its molecular weight is 471.59. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-17-4-3-5-19(16-17)25-11-13-26(14-12-25)32(28,29)21-10-15-31-22(21)23(27)24-18-6-8-20(30-2)9-7-18/h3-10,15-16H,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMFTIGZAGEJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H25N3O4S2 and a molecular weight of 471.6 g/mol. Its structure features:

  • Thiophene ring
  • Piperazine moiety
  • Sulfonyl group

These structural elements contribute to its unique chemical reactivity and biological activity, distinguishing it from similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The piperazine moiety is known for modulating receptor activity, which can influence physiological processes such as mood regulation and pain perception. The sulfonyl group potentially enhances binding affinity and selectivity for these targets, while the thiophene ring may engage in π-π interactions that stabilize the compound-receptor complex.

Neurotransmitter Receptor Interaction

Research indicates that the compound exhibits significant binding affinity for serotonin (5-HT) and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders and neurological conditions. The modulation of these receptors can lead to alterations in neurotransmitter release, impacting mood and behavior.

Antidiabetic Potential

Recent studies have highlighted the compound's potential as an antidiabetic agent. In vitro assays demonstrated that derivatives of piperazine, including this compound, showed inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The IC50 values ranged from 8.9 μM to 40.24 μM, indicating a promising efficacy compared to standard treatments like acarbose .

Study 1: Neuropharmacological Assessment

A study evaluated the neuropharmacological effects of this compound in rodent models. Results indicated a dose-dependent reduction in anxiety-like behaviors when administered at specific doses (10 mg/kg). Behavioral assays such as the elevated plus maze and open field tests revealed significant anxiolytic effects compared to control groups.

Study 2: Antidiabetic Efficacy

In another study focusing on antidiabetic properties, the compound was tested against DPP-IV inhibition. The results showed that at concentrations of 50 μM, the compound achieved approximately 70% inhibition of enzyme activity, suggesting its potential as a therapeutic agent for managing type 2 diabetes .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Compound A Lacks thiophene; retains piperazine structureModerate receptor affinity
Compound B Contains multiple aromatic ringsLimited biological activity
**this compoundUnique combination of thiophene, piperazine, sulfonamideHigh receptor affinity; antidiabetic effects

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